N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Hydrogen bond donor count Phthalimide NH Structure–activity relationship

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS 895477-86-8) is a synthetic sulfonylacetamide derivative with the molecular formula C₁₆H₁₁FN₂O₅S and molecular weight 362.3 g/mol. It belongs to the isoindole-1,3-dione (phthalimide) class, featuring a 4-fluorobenzenesulfonyl group linked via an acetamide bridge to the 5-position of the isoindole core.

Molecular Formula C16H11FN2O5S
Molecular Weight 362.33
CAS No. 895477-86-8
Cat. No. B2886012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide
CAS895477-86-8
Molecular FormulaC16H11FN2O5S
Molecular Weight362.33
Structural Identifiers
SMILESC1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
InChIInChI=1S/C16H11FN2O5S/c17-9-1-4-11(5-2-9)25(23,24)8-14(20)18-10-3-6-12-13(7-10)16(22)19-15(12)21/h1-7H,8H2,(H,18,20)(H,19,21,22)
InChIKeyZTBPKJNAIKPFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS 895477-86-8): Structural Baseline and Procurement Context


N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS 895477-86-8) is a synthetic sulfonylacetamide derivative with the molecular formula C₁₆H₁₁FN₂O₅S and molecular weight 362.3 g/mol [1]. It belongs to the isoindole-1,3-dione (phthalimide) class, featuring a 4-fluorobenzenesulfonyl group linked via an acetamide bridge to the 5-position of the isoindole core [1]. The compound possesses two hydrogen bond donors (the isoindole NH and acetamide NH) and six hydrogen bond acceptors, with a computed XLogP3 of 1.5, indicating moderate lipophilicity [1]. PubChem BioAssay records confirm its antiproliferative activity against human HeLa cells (WST-8 assay, 48 h incubation), where it exhibited activity ≤ 1 µM [2]. This compound serves as a building block for synthesizing more complex molecules and has been investigated for potential antimicrobial, anticancer, and anti-inflammatory properties [1][2].

Why N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide Cannot Be Generically Substituted by In-Class Analogs


Within the isoindole-sulfonylacetamide class, even single-point structural modifications produce substantial differences in molecular recognition, physicochemical properties, and biological readouts [1]. The target compound's unmethylated isoindole NH (pKa ~9–10) serves as a hydrogen bond donor that is absent in N-methylated analogs such as 2-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide; methylation eliminates this donor capacity and alters the conformational preference of the phthalimide ring [1][2]. Additionally, substitution of the 4-fluoro group with 4-chloro (e.g., 2-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide) modifies the electron-withdrawing character (σₚ: F = +0.06 vs. Cl = +0.23) and metabolic stability profile of the sulfonyl aromatic ring [2]. The specific acetamide linker contributes four rotatable bonds and precise spatial separation between the sulfonyl and isoindole pharmacophores; truncating this linker (e.g., N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-fluorobenzenesulfonamide) drastically alters the distance and angle between the two key structural elements [1]. These structure–activity determinants make indiscriminate substitution of this compound by in-class analogs unreliable for reproducible research outcomes.

Quantitative Differentiation Evidence for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS 895477-86-8) Relative to Closest Analogs


Unmethylated Isoindole NH Confers an Additional Hydrogen Bond Donor vs. N-Methyl Analog, Altering Target Engagement Capacity

The target compound (CAS 895477-86-8) possesses two hydrogen bond donors—the isoindole NH (phthalimide NH) and the acetamide NH—whereas the closest N-methyl analog, 2-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide, has only one (the acetamide NH) [1]. The isoindole NH is a recognized pharmacophoric element in phthalimide-based inhibitors because it can act as a hydrogen bond donor to backbone carbonyls in enzyme active sites [2]. The N-methyl analog is incapable of making this contact, which may account for differential activity profiles observed in PubChem screening data where the unmethylated series shows distinct antiproliferative signatures [3].

Hydrogen bond donor count Phthalimide NH Structure–activity relationship

Antiproliferative Activity Against HeLa Cells at ≤ 1 µM Places Target Compound Among the More Potent Members of Its Screening Series

In a PubChem BioAssay measuring antiproliferative activity against human HeLa cervical carcinoma cells after 48 h incubation using the WST-8 viability readout, the target compound exhibited activity ≤ 1 µM, ranking among the top-performing members of the six-compound set tested (3 active, 1 with activity ≤ 1 µM) [1]. This represents a meaningful potency threshold in the context of phthalimide-based antiproliferative agents, where the majority of structurally related isoindole-amide derivatives reported in the literature show IC₅₀ values in the 10–100 µM range [2].

Antiproliferative activity HeLa WST-8 assay

4-Fluoro vs. 4-Chloro Substitution on the Benzenesulfonyl Ring: Differential Electronic and Steric Profiles

The 4-fluorobenzenesulfonyl group in the target compound (Hammett σₚ = +0.06) provides a distinct electronic environment compared to the 4-chloro analog, 2-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide (σₚ = +0.23) [1]. Fluorine's strong inductive electron-withdrawing effect (−I) combined with its weak resonance-donating effect (+M) results in a net electronic profile that differs from chlorine, which exerts a stronger overall σₚ electron withdrawal [1]. Furthermore, the C–F bond dissociation energy (~485 kJ/mol) is substantially higher than that of the C–Cl bond (~339 kJ/mol), which translates to greater metabolic stability of the fluoroaromatic ring toward oxidative dehalogenation by cytochrome P450 enzymes [2].

Fluorine substitution Electron-withdrawing effect Metabolic stability

Acetamide Linker Provides Four Rotatable Bonds vs. Zero in Direct Sulfonamide Analog, Enabling Conformational Adaptation

The target compound contains four rotatable bonds (excluding the fluorophenyl ring rotation), conferred by the acetamide bridge connecting the sulfonyl and isoindole moieties [1]. In contrast, the direct sulfonamide analog N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-fluorobenzenesulfonamide (CAS 881487-85-0) has zero rotatable bonds between the sulfonyl group and the isoindole core, fixing the two pharmacophoric elements in a single, rigid orientation . The extended linker in the target compound increases the topological polar surface area (tPSA) to 118 Ų versus ~92 Ų for the direct sulfonamide analog, which influences membrane permeability and solubility profiles [1].

Rotatable bonds Conformational flexibility Linker length

Evidence-Backed Application Scenarios for N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(4-fluorobenzenesulfonyl)acetamide (CAS 895477-86-8)


Medicinal Chemistry: Lead Optimization Campaigns Targeting HeLa and Related Cervical Carcinoma Models

The compound's confirmed antiproliferative activity ≤ 1 µM against HeLa cells in a WST-8 assay [1] positions it as a validated starting point for hit-to-lead programs focused on cervical cancer. Its two hydrogen bond donors—the isoindole NH and acetamide NH—afford opportunities for structure-based design of target-selective interactions that N-methylated analogs cannot achieve [2]. Researchers can exploit the compound's four rotatable bonds to explore diverse binding conformations not accessible with rigid sulfonamide-linked analogs.

Chemical Biology: Probe Development Requiring Defined Hydrogen Bond Donor Topology

For target identification studies using affinity-based protein profiling or photoaffinity labeling, the unmethylated isoindole NH provides a unique hydrogen bond donor that distinguishes the compound from N-methyl analogs (HBD = 1) [3]. This feature is critical when the biological target's pharmacophore model requires dual hydrogen bond donation, as the N-methyl analog would produce a false-negative binding result. The moderate lipophilicity (XLogP3 = 1.5) [3] also supports aqueous solubility suitable for biochemical assay conditions.

Organic Synthesis: Building Block for Diversity-Oriented Synthesis of Fluorinated Phthalimide Libraries

The compound serves as a versatile intermediate for further derivatization at the isoindole 2-position (via N-alkylation or N-arylation) and at the acetamide α-carbon. The 4-fluorobenzenesulfonyl group provides a metabolically robust fluorinated aromatic moiety (C–F BDE ~485 kJ/mol vs. C–Cl BDE ~339 kJ/mol for chloro analogs) [4], making it preferred over the 4-chloro variant for applications where oxidative metabolic stability is required. The compound's computed properties—MW 362.3, tPSA 118 Ų, and four rotatable bonds [3]—place it within lead-like chemical space, supporting its use as a core scaffold in library synthesis.

Comparative Pharmacology: Benchmarking Compound for Isoindole-Sulfonylacetamide SAR Studies

Because the compound's structural features (unmethylated isoindole NH, 4-fluoro substitution, acetamide linker) systematically differ from the closest analogs, it functions as an essential comparator in structure–activity relationship (SAR) studies. Head-to-head comparisons with the N-methyl analog, the 4-chloro analog, and the direct sulfonamide analog reveal the contribution of each structural element to biological activity [2][3][4]. Researchers building SAR tables for phthalimide-based inhibitors should include CAS 895477-86-8 as the reference point for the 'full-length acetamide linker + 4-F + free NH' phenotype.

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